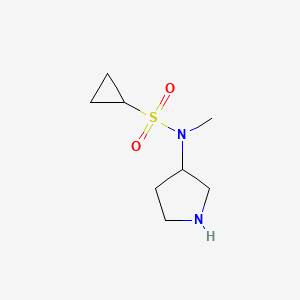![molecular formula C17H20N2O5 B6498386 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one CAS No. 953256-00-3](/img/structure/B6498386.png)
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one (DMOMO) is a novel organic compound with a wide range of potential applications. DMOMO is a member of the oxazole family, which is a heterocyclic compound with a five-membered ring containing two nitrogen atoms. DMOMO has been studied for its various properties, such as its ability to act as an antioxidant and antimicrobial agent, and its potential applications in the fields of biochemistry, pharmacology, and medicine.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
The compound has been investigated as part of new catalytic protocols for sustainable organic synthesis. Researchers have used ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology allowed the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of the chalcone and the triazole Michael addition to the chalcone demonstrated good green metrics .
Bioactivity and Medicinal Chemistry
The compound’s unique structure, incorporating both a triazole ring and aromatic moieties, makes it interesting for bioactivity studies. Triazole derivatives exhibit diverse biological effects due to their ability to bind with target molecules. Researchers have explored the potential of β-azolyl ketones, including this compound, in fungicide, bactericide, and herbicide formulations. Investigating its interactions with biological targets could reveal valuable insights for drug development .
Computational Chemistry and Molecular Modeling
Using computational tools, researchers can predict its physicochemical properties, calculate electronic parameters, and simulate its behavior in various environments. Molecular dynamics simulations and quantum mechanical calculations can provide insights into its reactivity and stability.
Propiedades
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-21-14-4-3-12(9-16(14)22-2)15-10-13(18-24-15)11-17(20)19-5-7-23-8-6-19/h3-4,9-10H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHGDKKRLBCTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498305.png)

![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B6498312.png)
![N-[2-(dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498314.png)
![N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498317.png)
![N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498327.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498340.png)
![N-(3-acetamidophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498358.png)
![4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498366.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498380.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6498381.png)
![N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498383.png)
![methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6498391.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6498396.png)